molecular formula C19H18BrNO4 B214341 5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No. B214341
M. Wt: 404.3 g/mol
InChI Key: HRNJCLKSJNCBCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one is a chemical compound with potential applications in scientific research. The compound is a derivative of indole, a heterocyclic organic compound with a wide range of biological activities.

Mechanism of Action

The mechanism of action of 5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one involves the inhibition of enzyme activity through binding to the active site of the enzyme. The compound has been shown to form hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site of the enzyme, thereby blocking the substrate from binding to the enzyme. This leads to a decrease in enzyme activity, which can have downstream effects on various biological processes.
Biochemical and physiological effects:
The biochemical and physiological effects of 5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one depend on the specific enzyme that is inhibited. For example, inhibition of acetylcholinesterase can lead to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance neurotransmission. Inhibition of tyrosinase can lead to a decrease in melanin production, which can have implications for skin pigmentation and melanoma. The compound has also been shown to have antioxidant activity, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one in lab experiments is its specificity for certain enzymes. This can allow researchers to study the role of these enzymes in various biological processes without affecting other enzymes or pathways. However, one limitation is that the compound may not be effective in vivo due to poor bioavailability or metabolism. Therefore, additional studies may be needed to determine the efficacy of the compound in vivo.

Future Directions

There are several future directions for the use of 5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one in scientific research. One direction is to study the compound's efficacy in vivo using animal models. Another direction is to optimize the synthesis method to yield higher purity and yield of the compound. Additionally, the compound can be modified to enhance its specificity or potency for certain enzymes. Finally, the compound can be used as a lead compound for the development of new drugs targeting specific enzymes or pathways.

Synthesis Methods

The synthesis of 5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one involves the reaction of indole-2,3-dione with 4-ethoxybenzaldehyde and 5-bromo-1-pentanol in the presence of a base catalyst. The reaction proceeds through a condensation reaction followed by a cyclization reaction to form the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one has potential applications in scientific research as a tool compound for studying various biological processes. The compound has been shown to have inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are involved in various physiological processes, including neurotransmission, melanogenesis, and cellular metabolism. Therefore, the compound can be used to study the role of these enzymes in various diseases, such as Alzheimer's disease, Parkinson's disease, and melanoma.

properties

Product Name

5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

Molecular Formula

C19H18BrNO4

Molecular Weight

404.3 g/mol

IUPAC Name

5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methylindol-2-one

InChI

InChI=1S/C19H18BrNO4/c1-3-25-14-7-4-12(5-8-14)17(22)11-19(24)15-10-13(20)6-9-16(15)21(2)18(19)23/h4-10,24H,3,11H2,1-2H3

InChI Key

HRNJCLKSJNCBCN-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)C)O

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)C)O

Origin of Product

United States

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